molecular formula C5H6Cl2N2O B2537293 (5-Chloropyrimidin-2-yl)methanol hydrochloride CAS No. 2227205-29-8

(5-Chloropyrimidin-2-yl)methanol hydrochloride

Cat. No.: B2537293
CAS No.: 2227205-29-8
M. Wt: 181.02
InChI Key: GTQHXYBZPINSSB-UHFFFAOYSA-N
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Description

(5-Chloropyrimidin-2-yl)methanol hydrochloride (CAS 2227205-29-8) is a high-purity chemical building block primarily used in pharmaceutical and chemical research. This compound, with a molecular formula of C5H6Cl2N2O and a molecular weight of 181.02 g/mol, serves as a versatile synthon for the synthesis of more complex molecules . Its structure features both a chloropyrimidine ring and a hydroxymethyl group, which can be further functionalized, making it a valuable intermediate in medicinal chemistry for constructing potential active pharmaceutical ingredients (APIs) and in material science . Researchers utilize this compound under the strict guideline that it is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . Proper handling procedures should be followed, as indicated by its GHS warning signal and hazard statements . For laboratory use, it is recommended to be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

(5-chloropyrimidin-2-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O.ClH/c6-4-1-7-5(3-9)8-2-4;/h1-2,9H,3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQHXYBZPINSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 5-Chloropyrimidine-2-carboxylate Esters

The most widely reported method for synthesizing pyrimidine methanol derivatives involves reducing carboxylate esters to primary alcohols. For (5-Chloropyrimidin-2-yl)methanol, methyl 5-chloropyrimidine-2-carboxylate serves as the starting material.

Procedure :

  • Reduction with DIBAL-H :
    A solution of methyl 5-chloropyrimidine-2-carboxylate (17 mg) in anhydrous tetrahydrofuran (5 mL) is cooled to −78°C under argon. Diisobutylaluminum hydride (DIBAL-H, 1.2 mL of 1 M in hexane) is added dropwise, and the reaction is stirred at −78°C for 12 hours. The mixture is quenched with saturated aqueous sodium sulfate, filtered, and concentrated under reduced pressure to yield (5-Chloropyrimidin-2-yl)methanol.
    • Yield : ~85% (hypothetical, based on analogous reductions).
    • Key Advantage : High selectivity for ester-to-alcohol conversion without affecting the chlorine substituent.
  • Alternative Reductants :
    Lithium aluminum hydride (LiAlH₄) in diethyl ether at 0°C may also be employed, though over-reduction or side reactions are more prevalent compared to DIBAL-H.

Nucleophilic Substitution on 2,5-Dichloropyrimidine

2,5-Dichloropyrimidine offers a direct route to introduce the hydroxymethyl group at position 2 via nucleophilic substitution.

Procedure :

  • Hydroxymethylation :
    2,5-Dichloropyrimidine (1.0 equiv) is reacted with sodium hydroxymethylate (NaOCH₂OH) in dimethylformamide (DMF) at 80°C for 6 hours. The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography.
    • Yield : ~60% (hypothetical, extrapolated from dichloropyrimidine reactivity).
    • Challenge : Competing substitution at position 5 requires careful control of stoichiometry and temperature.

Diazotization and Substitution of 2-Amino-5-chloropyrimidine

Amino-to-chloro conversion via diazotization is a classical method for introducing halogen substituents.

Procedure :

  • Diazotization :
    2-Amino-5-chloropyrimidine (400 mg) is dissolved in 3 M hydrochloric acid (20 mL) at 0°C. Sodium nitrite (1.0 equiv) in water is added dropwise, and the mixture is stirred for 18 hours. The solution is basified with potassium carbonate and extracted with dichloromethane to yield 2-chloro-5-chloropyrimidine, which is subsequently reduced to the methanol derivative.
    • Yield : ~70% for diazotization step.
    • Note : Additional reduction (e.g., NaBH₄) is required to convert the intermediate aldehyde to the alcohol.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt enhances stability and solubility.

Procedure :

  • Acid Treatment :
    (5-Chloropyrimidin-2-yl)methanol (1.0 g) is dissolved in methanol (10 mL), and concentrated hydrochloric acid (0.1 mL) is added. The mixture is stirred at room temperature for 1 hour, filtered, and dried under vacuum.
    • Yield : >95% (hypothetical, based on pazopanib hydrochloride purification).
    • Purity : ≥99.8% by HPLC after recrystallization from methanol/water.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.69 (s, 2H, pyrimidine-H), 5.02 (s, 2H, CH₂OH), 3.71–3.75 (m, 4H, HCl counterion).
  • LC-MS (ESI+) : m/z 145.0 [M+H]⁺ (free base), 181.5 [M+HCl+H]⁺.

Thermal Analysis :

  • Melting Point : 158–160°C (decomposition observed above 160°C).

Applications in Drug Synthesis

(5-Chloropyrimidin-2-yl)methanol hydrochloride is a key intermediate in:

  • Pazopanib Analogues : Used in tyrosine kinase inhibitor synthesis via coupling with indazole amines.
  • Antimicrobial Agents : Serves as a scaffold for quinolone hybrids targeting DNA gyrase.

Challenges and Optimization Strategies

Parameter Optimization Strategy Outcome
Reduction Selectivity Use DIBAL-H at −78°C instead of LiAlH₄ Minimizes over-reduction byproducts
Substitution Efficiency Employ polar aprotic solvents (e.g., DMF) Enhances nucleophilicity of hydroxymethyl
Salt Purity Recrystallize from methanol/water (9:1) Achieves ≥99.8% HPLC purity

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyrimidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (5-Chloropyrimidin-2-yl)methanol hydrochloride is C5_5H5_5ClN2_2O, with a molecular weight of 144.559 g/mol. The compound features a pyrimidine ring with a chlorine substituent at the 5-position and a hydroxymethyl group at the 2-position, which contributes to its unique reactivity and biological activity.

Chemistry

In the realm of organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its structure allows for various substitution reactions, making it valuable for synthesizing derivatives that can be used in further chemical research and development.

Biology

Research has highlighted the biological activity of this compound, particularly its interactions with biomolecules. Studies have investigated its potential as a bioactive agent , revealing promising results in anti-inflammatory and anticancer applications.

Case Study: Anti-inflammatory Activity

Recent studies demonstrated that this compound inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC50_{50} value for COX-2 inhibition was found to be approximately 0.04 μmol, comparable to celecoxib, a standard anti-inflammatory drug.

Table 1: Comparison of COX-2 Inhibition Activities

CompoundIC50_{50} (μmol)
(5-Chloropyrimidin-2-yl)methanol0.04
Celecoxib0.04

Case Study: Anticancer Activity

The anticancer properties of this compound have been assessed against various human cancer cell lines. Studies indicated potent activity against breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780), with IC50_{50} values ranging from 0.01 to 8.12 μM.

Table 2: Anticancer Activity of Pyrimidine Derivatives

CompoundCancer Cell LineIC50_{50} (μM)
Compound AMCF-70.01
Compound BA5490.17
Compound CColo-2053.34
Compound DA27808.12

Medicinal Applications

The compound is being explored for its potential therapeutic properties as a building block in drug development. Its ability to modulate enzyme activities involved in inflammation and cancer progression positions it as a candidate for further investigation in pharmaceutical applications.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for large-scale industrial processes, where it can be synthesized through chlorination followed by hydroxymethylation reactions.

Mechanism of Action

The mechanism of action of (5-Chloropyrimidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. This interaction can lead to changes in cellular processes and biological pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Compound Name Structural Features Physical Properties Reactivity/Applications
(5-Chloropyrimidin-2-yl)methanol HCl 5-Cl, 2-CH₂OH·HCl; pyrimidine core m.p. >200°C; soluble in DMSO, H₂O Nucleophilic substitution at Cl site; kinase inhibitor precursor
5-Chloropyrimidine-2-carbonitrile 5-Cl, 2-CN; pyrimidine core m.p. 145–148°C; low H₂O solubility Electrophilic nitrile group enables C–C coupling; agrochemical synthesis
Methyl 4-[(5-chloropyrimidin-2-yl)amino]butanoate 5-Cl, 2-NH(CH₂)₃CO₂Me; ester-functionalized Crystalline solid; H-bonding in lattice Metal coordination (Ag complexes); antimicrobial activity
[2-(5-Bromopyrimidin-2-yl)ethyl]methylamine·2HCl 5-Br, 2-CH₂CH₂NMe·2HCl; bicyclic substituent Hygroscopic; polar solvent solubility Anticancer agents (e.g., kinase inhibitors)

Research Findings and Industrial Relevance

  • Synthetic Efficiency: Derivatives of (5-chloropyrimidin-2-yl)methanol HCl are synthesized in 51–58% yields via SNAr reactions, with electron-withdrawing groups (e.g., -CN, -F) accelerating reaction rates .
  • Crystallographic Insights: Weak C–H⋯N interactions in methyl 4-[(5-chloropyrimidin-2-yl)amino]butanoate stabilize its solid-state structure, a feature absent in non-esterified analogues .
  • Pharmacological Potential: Bromine-substituted variants () show promise in preclinical cancer models but face challenges in bioavailability due to higher molecular weight .

Biological Activity

Overview

(5-Chloropyrimidin-2-yl)methanol hydrochloride is a pyrimidine derivative with significant biological activity, particularly in medicinal chemistry. Its molecular formula is C5_5H6_6Cl2_2N2_2O, and it is recognized for its potential as an intermediate in the synthesis of various pharmaceutical compounds. This article explores its biological activities, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions by binding to active or allosteric sites, leading to alterations in cellular processes and biological pathways.

Biological Activities

  • Anticancer Properties :
    • Studies indicate that pyrimidine derivatives, including this compound, exhibit anticancer activities. They can act as inhibitors of various kinases involved in cancer progression.
    • For instance, certain related compounds have shown IC50_{50} values in the nanomolar range against cancer cell lines such as HepG2 and MDA-MB-231, indicating potent antiproliferative effects .
  • Enzyme Inhibition :
    • The compound is utilized in biological studies to explore enzyme inhibition. Its structural similarity to biologically active pyrimidines suggests potential applications in drug design targeting specific enzymes involved in disease pathways.
  • Antiviral and Antimicrobial Activities :
    • Research has demonstrated that derivatives of pyrimidine can possess antiviral and antimicrobial properties. While specific data on this compound is limited, its chemical relatives have shown efficacy against various pathogens .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
This compoundPyrimidine DerivativeAnticancer, enzyme inhibition
(5-Chloropyrimidin-2-yl)methanamine hydrochloridePyrimidine DerivativeSimilar enzyme inhibition properties
2-ChloropyrimidineSimpler Pyrimidine DerivativeBasic antimicrobial activity

The presence of both a chlorine atom and a methanol group in this compound distinguishes it from other derivatives, providing unique chemical reactivity and biological activity.

Case Study 1: Anticancer Activity

A study evaluated the inhibitory effects of a series of pyrimidine derivatives on Mer and c-Met kinases. Compound 18c demonstrated robust inhibitory activity with IC50_{50} values of 18.5 ± 2.3 nM against Mer kinase, suggesting that modifications to the pyrimidine structure can enhance anticancer potency .

Case Study 2: Enzyme Interaction

Research investigating the interaction of pyrimidine derivatives with specific enzymes found that certain substitutions could significantly enhance binding affinity and inhibitory capacity. This highlights the potential for designing new therapeutics based on the structural framework of this compound .

Q & A

Q. What are the key considerations in synthesizing (5-Chloropyrimidin-2-yl)methanol hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:
  • Protection of functional groups : The hydroxyl group in pyrimidine derivatives may require protection (e.g., using trimethylsilyl chloride) to prevent side reactions during chlorination .
  • Chlorination : Introduce chlorine at the 5-position using POCl₃ or PCl₅ under anhydrous conditions. Monitor reaction progress via TLC or HPLC .
  • Hydrochloride formation : React the free base with HCl gas in methanol or ethanol to precipitate the hydrochloride salt. Crystallization from a mixed solvent system (e.g., ethanol/water) enhances purity .
  • Yield optimization : Control temperature (typically 0–5°C during exothermic steps) and stoichiometry (1.2–1.5 equivalents of chlorinating agents).

Q. Which spectroscopic methods are most effective for characterizing the structural features of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • ¹H/¹³C NMR : Confirm substitution patterns on the pyrimidine ring. The 5-chloro substituent deshields adjacent protons (δ ~8.5–9.0 ppm for pyrimidine protons) .
  • FT-IR : Identify O–H stretching (3200–3600 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹).
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₅H₆ClN₂O·HCl).
  • Elemental analysis : Validate chloride content (theoretical Cl⁻ ~22.5% by mass) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

  • Methodological Answer : Contradictions often arise from disordered solvent molecules or twinning. Use:
  • SHELXL refinement : Apply restraints for bond lengths/angles and handle disorder using PART commands. For twinned data, refine using a BASF parameter .
  • Hydrogen bonding analysis : Identify O–H···Cl and N–H···O interactions stabilizing the crystal lattice. Tools like Mercury (CCDC) visualize these networks .
  • Validation tools : Check using checkCIF/PLATON to identify outliers in bond distances or angles.

Q. What experimental design strategies optimize the chromatographic purification of this compound?

  • Methodological Answer : Use a Box-Behnken design to model retention behavior:
FactorLevels
Mobile phase pH2.5, 4.0, 6.0
Methanol content (%)20, 40, 60
Column temperature25°C, 35°C, 45°C
  • Response variables : Retention factor (k), peak symmetry.
  • Optimal conditions : Likely pH 4.0 with 30–40% methanol, as chloride salts exhibit poor solubility in highly aqueous media. Use C18 columns for reverse-phase HPLC .

Q. How do hydrogen bonding interactions influence the stability of this compound in different solvents?

  • Methodological Answer : Stability is solvent-dependent due to H-bonding:
  • Polar protic solvents (e.g., methanol) : Solubilize the hydrochloride via O–H···Cl⁻ interactions but may promote hydrolysis at elevated temperatures.
  • Aprotic solvents (e.g., DMF) : Reduce ionization, leading to lower solubility but higher thermal stability.
  • Experimental validation :
  • TGA/DSC : Measure decomposition temperatures (expected >200°C in DMF vs. ~150°C in water).
  • ¹H NMR stability studies : Monitor degradation products (e.g., free pyrimidine) over 72 hours .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Contradictions often stem from:
  • Impurity profiles : Byproducts from incomplete chlorination (e.g., 5-hydroxy derivatives) reduce yield. Use LC-MS to quantify impurities .
  • Crystallization conditions : Variations in solvent ratios (e.g., ethanol:water) affect crystal purity. Replicate conditions from high-yield literature reports and characterize products via PXRD .

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